5-Bromo-8-fluoroquinoline
Overview
Description
5-Bromo-8-fluoroquinoline is a heterocyclic compound that contains a quinoline ring with a fluorine and bromine atom substitution at the 8th and 5th position, respectively. It is a solid substance with a molecular weight of 226.05 .
Synthesis Analysis
The synthesis of 8-bromo-5-fluoroquinoline involves a two-stage process . In the first stage, 2-bromo-5-fluoroaniline reacts with glycerol in the presence of sulfuric acid and sodium 3-nitrobenzenesulfonate in water at 60 - 130°C for 3 hours . In the second stage, the product from the first stage reacts with sodium hydroxide in tert-butyl methyl ether and water . The yield of this synthesis process is approximately 89.8% .Molecular Structure Analysis
The molecular formula of 5-Bromo-8-fluoroquinoline is C9H5BrFN . The InChI code is 1S/C9H5BrFN/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H and the SMILES string is FC1=CC=C(C2=CC=CN=C12)Br .Physical And Chemical Properties Analysis
5-Bromo-8-fluoroquinoline is a solid substance with a molecular weight of 226.04 g/mol . It has a topological polar surface area of 12.9 Ų and a complexity of 165 . The compound has no hydrogen bond donors but has two hydrogen bond acceptors .Scientific Research Applications
Synthesis and Biological Activities
5-Bromo-8-fluoroquinoline derivatives serve as versatile building blocks in organic synthesis, particularly for creating various quinoline systems. For instance, these derivatives have been utilized to synthesize thieno[3,2-c]quinoline, pyrrolo[3,2-c]quinoline, and N-methylpyrrolo[3,2-c]quinoline systems. Notably, these compounds exhibit significant antibacterial activity against both gram-positive and gram-negative bacterial strains. Furthermore, certain derivatives have demonstrated remarkable antifungal properties, highlighting their potential in developing new antimicrobial agents (Abdel‐Wadood et al., 2014).
Metalation and Functionalization
5-Bromo-8-fluoroquinoline derivatives have been shown to be amenable to metalation and functionalization processes. These procedures enable the introduction of various functional groups, offering a pathway to synthesize diverse quinoline derivatives with potential applications in pharmaceuticals and material science (Ondi et al., 2005).
Key Intermediate in Drug Discoveries
In drug discovery and development, 5-Bromo-8-fluoroquinoline derivatives have been identified as key intermediates. For example, the compound 5-bromo-2-methylamino-8-methoxyquinazoline, derived from 5-Bromo-8-fluoroquinoline, has been synthesized more efficiently by reducing isolation processes. This improvement in the synthesis process enhances the supply of these compounds for medicinal research (Nishimura & Saitoh, 2016).
Photoluminescence Properties
8-Hydroxyquinoline derivatives, including those with bromo-fluoro substitutions, have been studied for their photoluminescence properties. The luminescence wavelength of these derivatives tends to shift towards red compared to 8-hydroxyquinoline. This characteristic is significant in the development of materials with specific optical properties, which can be used in various applications, including sensors and display technologies (Xinhua et al., 2007).
Safety And Hazards
The safety data sheet for 5-Bromo-8-fluoroquinoline indicates that it is classified under GHS07 and has a hazard classification of Acute Tox. 4 Oral . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .
properties
IUPAC Name |
5-bromo-8-fluoroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPOUFUCFZQOQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674885 | |
Record name | 5-Bromo-8-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-8-fluoroquinoline | |
CAS RN |
1133115-78-2 | |
Record name | 5-Bromo-8-fluoroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-8-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-8-fluoroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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